molecular formula C11H12N2O2S B345890 1-(3,4-Dimethylphenyl)sulfonylpyrazole CAS No. 899233-14-8

1-(3,4-Dimethylphenyl)sulfonylpyrazole

Cat. No.: B345890
CAS No.: 899233-14-8
M. Wt: 236.29g/mol
InChI Key: QDDRLNUCWVJOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-Dimethylphenyl)sulfonylpyrazole belongs to the pyrazole sulfonamide class, characterized by a pyrazole ring substituted with a sulfonyl group attached to a 3,4-dimethylphenyl moiety. These analogs share the 3,4-dimethylphenyl group but differ in the substituents at the pyrazoline ring’s 3- and 5-positions, enabling comparative analysis of structural variations.

Properties

CAS No.

899233-14-8

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpyrazole

InChI

InChI=1S/C11H12N2O2S/c1-9-4-5-11(8-10(9)2)16(14,15)13-7-3-6-12-13/h3-8H,1-2H3

InChI Key

QDDRLNUCWVJOHI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following data table compares 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline (Compound A) with two analogs: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline (Compound B) and 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline (Compound C) .

Property Compound A Compound B Compound C
Substituent at Position 5 4-Butyloxyphenyl 4-Pentyloxyphenyl 4-Heptanoyloxyphenyl
Melting Point (°C) 126–130 121–125 121–125
Rf Value 0.87 (petroleum ether:ethyl acetate, 4:1) 0.89 (petroleum ether:ethyl acetate, 4:1) 0.89 (petroleum ether:ethyl acetate, 4:1)
Yield (%) 84–86 84–86 84–86
Key Spectral Features FT-IR: 1650 cm⁻¹ (C=O), 1H-NMR: δ 7.2–7.8 (aromatic) FT-IR: 1655 cm⁻¹ (C=O), 1H-NMR: δ 7.1–7.7 (aromatic) FT-IR: 1648 cm⁻¹ (C=O), 1H-NMR: δ 7.3–7.9 (aromatic)

Structural and Physicochemical Analysis

  • Alkoxy Chain Length: Compounds A–C differ in the alkoxy group at the 5-position (butyloxy, pentyloxy, heptanoyloxy). Longer chains (e.g., heptanoyloxy in Compound C) marginally reduce melting points compared to shorter chains (Compound A: 126–130°C vs. Compounds B/C: 121–125°C) due to decreased crystallinity .
  • Chromatographic Behavior : Rf values increase slightly with longer alkoxy chains (Compound A: 0.87 vs. B/C: 0.89), suggesting enhanced lipophilicity in longer-chain derivatives .
  • Spectral Consistency : All compounds exhibit similar FT-IR carbonyl peaks (~1650 cm⁻¹) and aromatic proton signals (δ 7.1–7.9 ppm) in 1H-NMR, confirming structural homogeneity in the pyrazoline core .

Functional Group Impact

The absence of a sulfonyl group in these pyrazoline analogs limits direct comparison with 1-(3,4-Dimethylphenyl)sulfonylpyrazole . However, substituent effects can be extrapolated:

  • Sulfonyl vs.
  • Steric Effects : The 3,4-dimethylphenyl group in all compounds introduces steric hindrance, which may influence reactivity or binding interactions in pharmacological contexts.

Preparation Methods

Regioselective Synthesis via Base-Mediated Cyclocondensation

The base-mediated reaction of α-diazo-β-ketosulfones with nitroalkenes provides a regioselective pathway to sulfonylpyrazoles. In a seminal study, α-diazo-β-ketosulfones reacted with nitroalkenes under mild conditions (room temperature, K₂CO₃) to afford sulfonylpyrazoles as single regioisomers in yields exceeding 85% . The reaction proceeds via a Michael addition-cyclization sequence, where the nitroalkene’s electronic properties dictate regiochemical outcomes.

Key Advances:

  • Substituent Compatibility: Aryl, heteroaryl, and alkyl nitroalkenes successfully generated substituted pyrazoles without isomerization .

  • Mechanistic Insight: Density functional theory (DFT) calculations revealed that electron-deficient nitroalkenes accelerate the cyclization step by stabilizing the transition state .

Optimization Data:

Nitroalkene TypeYield (%)Reaction Time (h)
3,4-Dimethylstyrene926
4-Chlorostyrene888
Cyclohexene7812

Condensation Methods Using Lawesson’s Reagent

A patent-pending method employs Lawesson’s reagent for the thionation-cyclocondensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine . This two-step process achieves 86% overall yield through intermediate thioamide formation, followed by acid-mediated deprotection:

  • Thionation: 1-Acetoacetyl-4-Boc-piperazine reacts with Lawesson’s reagent in tetrahydrofuran/pyridine to form the thioamide intermediate (87% yield) .

  • Deprotection: Treatment with HCl/ethyl acetate removes the Boc group, yielding 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is subsequently sulfonylated .

Critical Parameters:

  • Solvent System: Tetrahydrofuran enhances reagent solubility, while pyridine scavenges HCl .

  • Scale-Up Feasibility: The method avoids toxic phosphorus reagents, making it suitable for industrial production .

Suzuki Coupling for Aryl Functionalization

Aryl boronic acids enable late-stage diversification of pyrazole cores. In a representative protocol, 4-bromo-1-(tosyl)pyrazole undergoes Suzuki-Miyaura coupling with 3,4-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis . This method offers modular access to diverse sulfonylpyrazoles:

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 82%

Limitations:

  • Bromopyrazole precursors require multistep synthesis.

  • Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance .

Multicomponent Reaction (MCR) Strategies

Recent advances in MCRs enable convergent pyrazole synthesis. A three-component reaction of aldehydes, sulfonyl hydrazides, and β-ketoesters generates sulfonylpyrazoles in one pot :

RCHO + R’SO₂NHNH₂ + R”COCH₂COOR”’R”COC(NHSO₂R’)=CHRΔ1-(R’)sulfonylpyrazole\text{RCHO + R'SO₂NHNH₂ + R''COCH₂COOR'''} \rightarrow \text{R''COC(NHSO₂R')=CHR} \xrightarrow{\Delta} \text{1-(R')sulfonylpyrazole}

Advantages:

  • Atom Economy: Eliminates intermediate isolation steps .

  • Diversity: Compatible with electron-rich and electron-poor aldehydes .

Representative Data:

AldehydeSulfonyl HydrazideYield (%)
3,4-DimethylbenzaldehydeTosylhydrazide75
4-NitrobenzaldehydeMesylhydrazide68

Industrial-Scale Production Considerations

Scalable synthesis necessitates balancing cost, safety, and efficiency. The Lawesson’s reagent route outperforms traditional PCl₃-mediated methods in:

  • Waste Reduction: Generates <5% non-aqueous waste .

  • Throughput: Batch sizes up to 10 kg demonstrated .

Economic Analysis:

MethodCost ($/kg)Purity (%)
Lawesson’s Reagent42099.5
PCl₃-Mediated58098.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.